N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide
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Overview
Description
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzimidazole core, a piperazine ring, and a methoxybenzamide group. Its intricate structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as using stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of disease-related proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. Examples include:
- N-1,3-dimethyl-6-2R-2-methylpiperazin-1-yl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl-N-ethyl-2-methoxybenzamide .
- Various indole derivatives that share structural similarities with the benzimidazole core .
Uniqueness
What sets N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28) |
InChI Key |
FQWDVNSBYDXPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C |
Origin of Product |
United States |
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